molecular formula C22H31N3O13 B12403188 GalNAc|A(1-3)GlcNAc-|A-pNP

GalNAc|A(1-3)GlcNAc-|A-pNP

Cat. No.: B12403188
M. Wt: 545.5 g/mol
InChI Key: HXQAUFSCNOLKJP-FODGTHPMSA-N
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Description

GalNAc|A(1-3)GlcNAc-|A-pNP, also known as GlcNAcβ(1-3)GalNAc-α-pNP, is a biochemical reagent used in various scientific research fields. This compound is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) linked to a p-nitrophenyl (pNP) group. It is primarily used as a substrate in enzymatic studies and biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GalNAc|A(1-3)GlcNAc-|A-pNP involves the glycosylation of N-acetylglucosamine with N-acetylgalactosamine, followed by the attachment of the p-nitrophenyl group. The reaction typically requires the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

GalNAc|A(1-3)GlcNAc-|A-pNP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of GalNAc and GlcNAc, such as amino derivatives, aldehydes, and carboxylic acids .

Scientific Research Applications

GalNAc|A(1-3)GlcNAc-|A-pNP has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study glycosidase activities.

    Biology: Employed in the study of glycan structures and their interactions with proteins.

    Medicine: Utilized in the development of diagnostic assays for detecting glycosidase activities in various diseases.

    Industry: Applied in the production of biochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of GalNAc|A(1-3)GlcNAc-|A-pNP involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the p-nitrophenyl group, which can be detected spectrophotometrically. The molecular targets include glycosidases, and the pathways involved are related to glycan metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GalNAc|A(1-3)GlcNAc-|A-pNP is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a valuable substrate for studying glycosidase activities. Its unique structure allows for specific interactions with enzymes, making it a useful tool in biochemical research .

Properties

Molecular Formula

C22H31N3O13

Molecular Weight

545.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21+,22-/m1/s1

InChI Key

HXQAUFSCNOLKJP-FODGTHPMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O

Origin of Product

United States

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